4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the molecular formula C8H11BrN2O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine typically involves the bromination of a pyrazole derivative followed by the introduction of an oxolan-3-ylmethyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(tetrahydro-3-furanylmethyl)-1H-pyrazole
- 4-Bromo-1-(oxolan-2-ylmethyl)-1H-pyrazol-3-amine
- 4-Bromo-1-(oxolan-4-ylmethyl)-1H-pyrazol-3-amine
Uniqueness
4-Bromo-1-(oxolan-3-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of the oxolan-3-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications. The compound’s ability to undergo various chemical reactions and its potential biological activities further enhance its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C8H12BrN3O |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-bromo-1-(oxolan-3-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12BrN3O/c9-7-4-12(11-8(7)10)3-6-1-2-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |
InChI Key |
PNGUSWOFYKTZKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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